5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
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Overview
Description
5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one typically involves multiple steps starting from simpler organic molecules. The process often includes cyclization reactions, where smaller ring structures are combined to form the larger tetracyclic system. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of bonds and the incorporation of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives with fewer double bonds or ring structures.
Substitution: Functional groups within the compound can be substituted with other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or amines.
Scientific Research Applications
5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[87003,8
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring systems and heteroatom chemistry.
Biology: Its interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for developing new drugs targeting specific pathways.
Industry: Its chemical properties could be harnessed for creating new materials or catalysts.
Mechanism of Action
The mechanism by which 5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-5,6-dithia-2,7-nonadienal
- 14,15-dimethyl-2,11-dithia3.3 (1,4)cyclophane
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
Compared to these similar compounds, 5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one stands out due to its unique tetracyclic structure and the specific arrangement of sulfur and nitrogen atoms
Properties
Molecular Formula |
C14H13N3OS2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C14H13N3OS2/c1-14(2)4-9-7(5-19-14)3-8-10-11(20-13(8)17-9)12(18)16-6-15-10/h3,6H,4-5H2,1-2H3,(H,15,16,18) |
InChI Key |
MTBMJKLNIULINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CS1)C4=C(S3)C(=O)NC=N4)C |
Origin of Product |
United States |
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